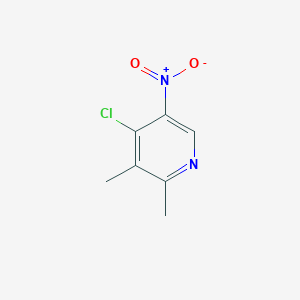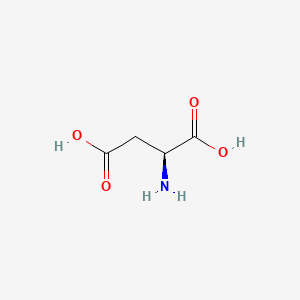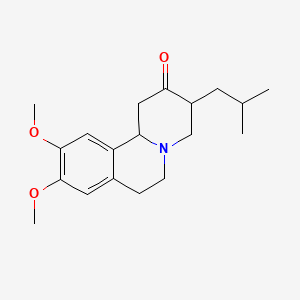
Tetrabenazine
Overview
Description
Tetrabenazine is a synthetic, lipophilic benzene derivative that has been used in the treatment of Huntington's disease and other hyperkinetic movement disorders since the 1950s. It is an antipsychotic drug that has been used to treat movement disorders, including Huntington's disease, tardive dyskinesia, and dystonia. This compound is a monoamine depletor that works by inhibiting the reuptake of dopamine and norepinephrine, leading to decreased dopamine and norepinephrine levels in the brain.
Scientific Research Applications
Mechanisms and Derivatives
- Tetrabenazine is approved by the FDA for treating chorea in Huntington’s disease due to its dopamine depleting effect. It inhibits vesicular monoamine transporter type 2, impacting neurotransmitter transportation and dopaminergic signal transmission. Advanced applications include prodrug design and metabolite drug discovery, with derivatives such as valbenazine and deuthis compound also FDA-approved. Radioisotopically labeled this compound aids in early Parkinson’s disease diagnosis (Paek, 2020).
Treatment of Hyperkinetic Movement Disorders
- Originally developed for schizophrenia treatment, this compound effectively treats hyperkinetic movement disorders like chorea, tics in Tourette’s syndrome, and stereotypies in tardive dyskinesia. It has shown efficacy and safety in clinical trials, especially for Huntington’s disease chorea (Kenney & Jankovic, 2006).
Pediatric Applications
- This compound has been used to treat severe chorea in children, showing effectiveness in controlling chorea with good tolerance even at high doses. It's widely used for adult hyperkinetic disorders, but its application in pediatrics is limited and primarily focuses on severe chorea (Chatterjee & Frucht, 2003).
Dopamine Receptor Antagonist Properties
- Besides its well-known effects on monoamine depletion, this compound also displays properties of a dopamine receptor antagonist. It can block dopamine’s inhibitory effect on prolactin secretion and displace dopamine antagonists from receptors, suggesting a dual mechanism of action (Login, Cronin, & Macleod, 1982).
Broad Spectrum of Hyperkinetic Disorders
- This compound is a potent therapy for a range of hyperkinetic movement disorders, including Huntington’s chorea, tardive dyskinesia, dystonia, tics, and Tourette’s syndrome. Its efficacy extends beyond chorea, demonstrating its versatility in treating various involuntary movement conditions (Jankovic & Clarence-Smith, 2011).
Dystonia Treatment
- This compound, a presynaptic dopamine depletor, has been effectively used in treating cervical dystonia. In some cases, it has been augmented with other treatments like clozapine and Botox, showing improvement in dystonia symptoms and enhancing patients' quality of life (Preve et al., 2015).
Mechanism of Action
Target of Action
Tetrabenazine primarily targets the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is a protein that plays a crucial role in neurotransmission by transporting monoamines, such as dopamine, serotonin, norepinephrine, and histamine, into synaptic vesicles .
Mode of Action
This compound acts as a reversible inhibitor of VMAT2 . It binds to VMAT2 and inhibits its function, leading to a decrease in the uptake of monoamines into synaptic vesicles . This results in the depletion of monoamine neurotransmitters from neuronal stores .
Biochemical Pathways
The inhibition of VMAT2 by this compound affects the monoaminergic signaling pathways within the basal ganglia . By depleting the stores of monoamine neurotransmitters, this compound disrupts the normal functioning of these pathways, particularly the dopaminergic signal transmission .
Result of Action
The primary result of this compound’s action is the control of involuntary body movements . By depleting the stores of monoamine neurotransmitters, particularly dopamine, which is required for fine motor movement, this compound helps manage hyperkinetic movement disorders .
Safety and Hazards
Future Directions
Tetrabenazine has led to advanced applications and in-depth investigation of prodrug design and metabolite drug discovery . After a series of research studies, this compound derivatives such as valbenazine and deuthis compound have been approved by the US FDA . In addition, radioisotopically labeled this compound permits the early diagnosis of Parkinson’s disease, which is difficult to treat during the later stages of this disease .
Biochemical Analysis
Biochemical Properties
Tetrabenazine plays a crucial role in biochemical reactions by inhibiting VMAT2, which is responsible for transporting neurotransmitters like dopamine, norepinephrine, and serotonin into synaptic vesicles . By binding to VMAT2, this compound prevents the storage of these neurotransmitters, leading to their depletion in the synaptic cleft . This interaction is non-competitive and results in a decrease in neurotransmitter release, thereby reducing hyperkinetic movements .
Cellular Effects
This compound affects various types of cells, particularly neuronal cells. It influences cell function by depleting dopamine levels, which impacts cell signaling pathways and gene expression . The reduction in dopamine levels can lead to changes in cellular metabolism and neurotransmitter dynamics . In neuronal cells, this compound’s inhibition of VMAT2 disrupts the normal release of neurotransmitters, affecting synaptic transmission and overall neuronal communication .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to VMAT2 and inhibiting its function . This binding interaction locks VMAT2 in an occluded conformation, preventing the transport of neurotransmitters into synaptic vesicles . The inhibition of VMAT2 leads to a decrease in the availability of neurotransmitters like dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby reducing hyperkinetic movements .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known to be stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over extended periods, this compound can lead to a sustained reduction in neurotransmitter levels, which may result in changes in neuronal function and behavior . Additionally, the degradation of this compound and its metabolites can influence its efficacy and safety profile over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces hyperkinetic movements without significant adverse effects . At higher doses, it can lead to toxic effects such as sedation, depression, and motor impairments . These threshold effects highlight the importance of careful dosage management to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is extensively metabolized in the liver, primarily by the enzyme CYP2D6 . The major metabolites, dihydrothis compound (HTBZ), are active and contribute to the overall pharmacological effects of the drug . The metabolic pathways involve the conversion of this compound to HTBZ, which is then further metabolized and excreted . These metabolic processes influence the drug’s bioavailability and duration of action .
Transport and Distribution
This compound is rapidly distributed to the brain following administration, with the highest binding observed in the striatum . The compound interacts with VMAT2 in neuronal cells, affecting the transport and storage of neurotransmitters . The distribution of this compound within tissues is influenced by its protein binding properties, with a significant portion bound to plasma proteins . This distribution pattern affects the localization and accumulation of the drug in target tissues .
Subcellular Localization
This compound’s subcellular localization is primarily within synaptic vesicles in neuronal cells . The compound’s inhibition of VMAT2 affects its activity and function within these vesicles, leading to a reduction in neurotransmitter storage and release . The targeting of this compound to specific compartments within neuronal cells is crucial for its therapeutic effects in managing hyperkinetic disorders .
properties
IUPAC Name |
9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJIEFSOBYUXJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501127442 | |
| Record name | 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501127442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tetrabenazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble, Sparingly soluble in water, Soluble in ethanol, 3.61e-01 g/L | |
| Record name | Tetrabenazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04844 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tetrabenazine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tetrabenazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Tetrabenazine is a reversible human vesicular monoamine transporter type 2 inhibitor (Ki = 100 nM). It acts within the basal ganglia and promotes depletion of monoamine neurotransmitters serotonin, norepinephrine, and dopamine from stores. It also decreases uptake into synaptic vesicles. Dopamine is required for fine motor movement, so the inhibition of its transmission is efficacious for hyperkinetic movement. Tetrabenazine exhibits weak in vitro binding affinity at the dopamine D2 receptor (Ki = 2100 nM)., ... Pharmacology studies demonstrate that betrabenzaine reversibly inhibits the activity of vesicular monoamine transporter 2, resulting in depletion of central dopamine. ... | |
| Record name | Tetrabenazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04844 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tetrabenazine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Prisms from methanol | |
CAS RN |
718635-93-9, 58-46-8 | |
| Record name | 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=718635-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabenazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04844 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TETRABENAZINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172187 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TETRABENAZINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501127442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabenazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetrabenazine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tetrabenazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126-129 °C, Crystals. MP: 208-210 °C. Soluble in hot water; practically insoluble in acetone. UV max (alcohol): 230, 284 nm (epsilon 7780, 3820) /Tetrabenazine hydrochloride/, Bitter crystals. Sensitive to light. MP: 126-130 °C. Sparingly soluble in water, soluble in alcohol, practically insoluble in ether /Tetrabenazine methanesulfonate/, 128 °C | |
| Record name | Tetrabenazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04844 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tetrabenazine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tetrabenazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

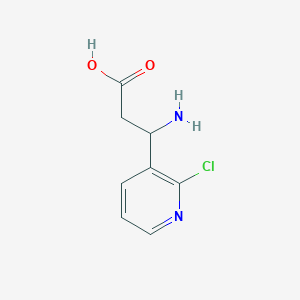
![[6-(3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxoheptan-2-yl] acetate](/img/structure/B3029514.png)


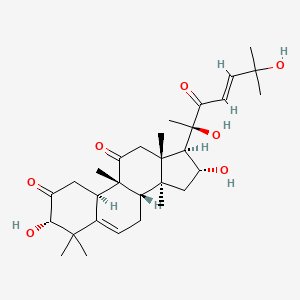
![1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B3029518.png)

![2,5-Dimethylbenzo[d]thiazol-6-amine](/img/structure/B3029523.png)

